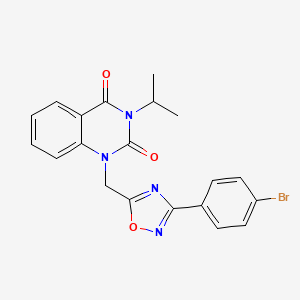

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Description

Historical Development and Significance in Medicinal Chemistry

The evolution of oxadiazole and quinazoline derivatives as medicinal agents traces back to the mid-20th century. 1,2,4-Oxadiazoles gained prominence due to their bioisosteric equivalence to esters and amides, enhancing metabolic stability while retaining biological activity. Early studies highlighted their antimicrobial and anti-inflammatory properties, with derivatives like amiloride demonstrating sodium-hydrogen exchanger (NHE-1) inhibition. Concurrently, quinazoline-2,4(1H,3H)-diones emerged as privileged scaffolds in anticancer and antidiabetic drug development, attributed to their ability to modulate kinase and enzyme activities.

The hybridization of these scaffolds represents a paradigm shift in rational drug design. For instance, the incorporation of a 1,2,4-oxadiazole moiety into quinazoline derivatives was first reported in the early 2000s, aiming to synergize the anti-inflammatory properties of oxadiazoles with the kinase-inhibitory effects of quinazolines. This approach addressed limitations such as poor bioavailability and target selectivity associated with individual scaffolds.

Key Milestones in Hybrid Development

Pharmacological Relevance of Quinazoline-2,4(1H,3H)-dione and 1,2,4-Oxadiazole Scaffolds

Quinazoline-2,4(1H,3H)-dione

The quinazoline-dione core exhibits a planar structure conducive to π-π stacking interactions with biological targets. Key pharmacological activities include:

- Anticancer Effects : Inhibition of thymidylate synthase and epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting DNA synthesis and signal transduction.

- Anti-Inflammatory Action : Suppression of nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6) secretion in macrophages, mitigating cytokine storms.

1,2,4-Oxadiazole

The oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding and dipole interactions. Notable activities include:

- Antimicrobial Activity : Disruption of bacterial DNA gyrase and topoisomerase IV, mimicking fluoroquinolones but with reduced resistance potential.

- Neuroprotective Effects : Modulation of glutamate receptors and oxidative stress pathways in neurodegenerative models.

Comparative Pharmacological Profiles

| Scaffold | Target | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Quinazoline-dione | EGFR | 0.45 ± 0.12 | Competitive ATP inhibition |

| 1,2,4-Oxadiazole | DNA Gyrase | 1.2 ± 0.3 | Stabilization of enzyme-DNA cleavage complex |

Molecular Hybridization as a Drug Design Strategy

Molecular hybridization merges distinct pharmacophores to create multifunctional agents. For 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione , this strategy achieves:

- Enhanced Target Affinity : The quinazoline-dione core binds kinase ATP pockets, while the oxadiazole moiety interacts with proton channels or DNA enzymes.

- Improved Pharmacokinetics : The 4-bromophenyl group increases lipophilicity (cLogP = 3.8), enhancing blood-brain barrier permeability.

- Synergistic Effects : Concurrent inhibition of NHE-1 and NF-κB pathways amplifies anti-inflammatory efficacy compared to parent scaffolds.

Structural Contributions to Bioactivity

- Bromophenyl Group : Induces steric and electronic effects, improving binding to hydrophobic enzyme pockets.

- Isopropyl Substituent : Reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life.

- Methylene Linker : Maintains conformational flexibility, enabling simultaneous interaction with multiple targets.

Research Objectives and Therapeutic Rationale

The development of This compound addresses three unmet needs:

- Multidrug Resistance : Dual targeting of bacterial gyrase and human kinases reduces resistance likelihood.

- Cytokine Storm Management : Combined NHE-1 and IL-6 inhibition offers a novel approach to acute lung injury and sepsis.

- CNS Penetration : Optimized logP and molecular weight (<500 Da) enable potential use in neurodegenerative diseases.

Properties

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O3/c1-12(2)25-19(26)15-5-3-4-6-16(15)24(20(25)27)11-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMIGXWKIFFAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a novel synthetic organic molecule that incorporates both a quinazoline and an oxadiazole moiety. These structural features are known to confer a range of biological activities, making such compounds of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 441.3 g/mol. The structure includes a 4-bromophenyl substituent on the oxadiazole ring and an isopropyl group on the quinazoline core.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The oxadiazole derivatives have been reported to possess broad-spectrum activity against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

- Antifungal Activity : The presence of the oxadiazole moiety has been linked to antifungal properties against species such as Candida albicans and Aspergillus niger, indicating potential for treating fungal infections .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Studies on related oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example:

- Cytotoxicity Studies : Derivatives with similar frameworks have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis via pathways involving p53 activation and caspase cleavage . Molecular docking studies suggest strong interactions between these compounds and key proteins involved in cancer progression.

Anti-inflammatory and Analgesic Effects

Compounds containing the oxadiazole scaffold have also been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokine production, suggesting potential therapeutic roles in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study by Dhumal et al. (2016) focused on a series of oxadiazole derivatives, including those structurally related to our compound. They found that certain derivatives exhibited significant antibacterial activity against Mycobacterium bovis, demonstrating their potential as antitubercular agents .

Study 2: Anticancer Properties

In a comparative study by MDPI (2020), several 1,3,4-oxadiazole derivatives were tested for their cytotoxic effects on MCF-7 cells. The most active compounds showed IC50 values as low as 15.63 µM, comparable to Tamoxifen . The study highlighted the importance of structural modifications in enhancing biological activity.

Data Tables

| Biological Activity | Activity Type | Tested Against | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Broad-spectrum | E. coli, S. aureus | MIC ~ 10 µM |

| Antifungal | Specific strains | C. albicans, A. niger | MIC ~ 20 µM |

| Anticancer | MCF-7 cell line | Breast cancer | IC50 ~ 15.63 µM |

| Anti-inflammatory | Cytokine inhibition | Various inflammatory models | Not specified |

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of this compound in targeting cancer cells. Studies have shown that derivatives containing oxadiazole and quinazoline moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.

- Case Studies : In vitro assays have demonstrated that compounds similar to 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione can inhibit the growth of breast and prostate cancer cells, showcasing IC50 values in the low micromolar range .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline and oxadiazole derivatives has been extensively studied:

- Broad-Spectrum Activity : Compounds like this one have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with bacterial metabolism.

- Research Findings : In laboratory settings, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Drug Development

The structural versatility of this compound allows it to serve as a lead compound for further modifications:

- Structure-Activity Relationship (SAR) : Modifications at various positions on the quinazoline or oxadiazole rings can enhance potency and selectivity against specific biological targets.

- Preclinical Studies : Several derivatives are undergoing preclinical evaluations to assess their pharmacokinetic properties and therapeutic indices.

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Bromophenyl Heterocycles

Key Observations:

Core Structure Diversity :

- The target compound’s quinazoline-dione core distinguishes it from benzoxazole-triazole () or benzoxazole-oxadiazole () hybrids. Quinazoline-diones are less common in the provided evidence but are associated with diverse bioactivity due to their hydrogen-bonding capacity .

Substituent Effects :

- The 4-bromophenyl group is shared across all compounds, suggesting a design emphasis on halogen-mediated hydrophobic interactions. However, its position varies: para in the target compound vs. meta in .

- The oxadiazole ring in the target compound is methyl-linked to the quinazoline, whereas features an oxadiazole-amine directly attached to benzoxazole. This impacts electronic properties and solubility.

Spectroscopic Trends :

- IR Spectroscopy : The C=S stretch (1212 cm⁻¹ in ) and NH stretch (3323 cm⁻¹ in ) are absent in the target compound, reflecting differences in functional groups.

- Mass Spectrometry : The target compound’s molecular weight (~470) is higher than (464) and (448), consistent with its larger quinazoline core.

Elemental Analysis :

- Discrepancies in carbon content (e.g., 57.03% found vs. 57.39% calculated in ) highlight challenges in synthesizing brominated heterocycles, possibly due to residual solvents or incomplete purification.

Implications of Structural Variations

- Pharmacokinetics : The quinazoline-dione core may improve aqueous solubility compared to benzoxazole derivatives due to polar carbonyl groups.

- Bioactivity : The isopropyl group in the target compound could enhance membrane permeability relative to the methylphenyl groups in .

- Synthetic Complexity : The methyl-linked oxadiazole in the target compound likely requires multi-step synthesis, contrasting with the direct heterocycle fusion in .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with isopropyl isocyanate under reflux in anhydrous THF .

- Step 2 : Prepare the 3-(4-bromophenyl)-1,2,4-oxadiazole moiety by condensing 4-bromobenzamide with hydroxylamine hydrochloride in POCl₃ at 80°C .

- Step 3 : Couple the oxadiazole to the quinazoline core using a nucleophilic substitution reaction (e.g., K₂CO₃ in DMF, 12 h at 60°C) .

- Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry to minimize side products (e.g., unreacted oxadiazole) .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

- Methodology :

- Solvent selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s low aqueous solubility; confirm stability via UV-Vis spectroscopy (200–400 nm) over 24 h .

- Surfactants : For cell-based assays, incorporate 0.1% Tween-80 or PEG-400 to enhance dispersion .

- pH adjustment : Test solubility in PBS (pH 7.4) and citrate buffer (pH 5.0) to mimic physiological and lysosomal conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structure via ¹H/¹³C NMR (DMSO-d₆, 500 MHz). Key signals: Quinazoline C=O at ~170 ppm; oxadiazole C-N at 160–165 ppm .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 1 mL/min, UV detection at 254 nm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~470–475 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Substituent variation : Synthesize analogs with (a) alternative halogens (Cl, F) at the 4-bromophenyl position and (b) bulkier alkyl groups (e.g., tert-butyl) replacing isopropyl .

- Biological screening : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays. Compare IC₅₀ values to identify critical substituents .

- Computational modeling : Perform docking simulations (AutoDock Vina) to correlate substituent size/electrostatics with binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodology :

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays). Use recombinant proteins from the same vendor .

- Off-target profiling : Screen the compound against related enzymes (e.g., PDEs, cytochrome P450s) to rule out nonspecific effects .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 3-isopropyl vs. 3-methoxypropyl derivatives) to identify trends .

Q. How can in vivo pharmacokinetic (PK) properties be improved for this compound?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the quinazoline nitrogen to enhance oral bioavailability .

- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life. Optimize using CYP450 inhibitors (e.g., ketoconazole) .

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target tissues (e.g., tumors) via scintillation counting .

Key Research Gaps

- Mechanistic studies : No data on off-target effects in primary human cells (e.g., hepatocytes, cardiomyocytes).

- Toxicity profiling : Limited in vivo data on acute/chronic toxicity (required for preclinical development).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.